3-(1H-indol-3-yl)-1H-pyrazol-5-amine

Description

Molecular Architecture and Heteroaromatic Core

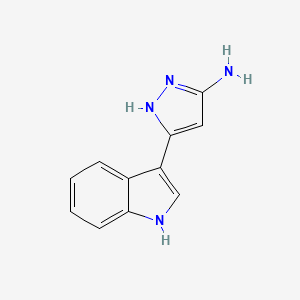

3-(1H-Indol-3-yl)-1H-pyrazol-5-amine is a fused heterocyclic compound characterized by a pyrazole ring substituted with an indole moiety. Its molecular formula is C₁₁H₁₀N₄ , with a molecular weight of 198.22 g/mol . The compound features a five-membered pyrazole ring (positions 1–5) and a bicyclic indole system (positions 3–9). The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, while the indole moiety includes a six-membered benzene ring fused to a five-membered pyrrole ring.

The indole group is attached to the pyrazole ring at position 3, forming a C–C bond between the indole’s carbon-3 and the pyrazole’s carbon-3. The pyrazole’s nitrogen-5 bears an amino group, contributing to the compound’s basicity and potential hydrogen-bonding capacity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₄ |

| Molecular Weight | 198.22 g/mol |

| SMILES | NC1=CC(C2=CNC3=C2C=CC=C3)=NN1 |

| InChI Key | KJDIPMWYSLNOSG-UHFFFAOYSA-N |

| Canonical SMILES | NC1=CC(=NN1)C1=CNC2C=CC=CC=21 |

The indole-pyrazole linkage introduces electronic and steric interactions that influence the compound’s reactivity and conformation. The indole’s aromatic π-system and the pyrazole’s electron-deficient nature create opportunities for intermolecular interactions, such as π-π stacking or hydrogen bonding.

Structure

2D Structure

Propriétés

IUPAC Name |

5-(1H-indol-3-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H3,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDIPMWYSLNOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Indole derivatives have been known to interact with a variety of biological targets, including serotonin receptors and transporters, and cyclooxygenase (COX) enzymes.

Mode of Action

For instance, some indole derivatives can suppress the biosynthesis of certain mediators from arachidonic acid by selectively or non-selectively inhibiting COX enzymes.

Activité Biologique

3-(1H-indol-3-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of indole derivatives with pyrazole precursors. The resulting compound serves as a versatile building block for further modifications, allowing for the development of new pharmacologically active derivatives. Its structure enables interactions with various biological targets, particularly within the realm of cancer therapy and antimicrobial activity.

Anticancer Activity

Research has shown that compounds containing the pyrazole moiety exhibit potent anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of multiple cancer cell lines, including lung (A549), colon (HT-29), and breast cancer (MDA-MB-231) cells. In vitro assays revealed significant antiproliferative effects, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that several synthesized derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory and analgesic properties. Studies indicate that certain derivatives can significantly reduce inflammation in animal models, with mechanisms involving the inhibition of cyclooxygenase (COX) enzymes . The anti-inflammatory effects were quantified using various bioassays, revealing IC50 values that suggest these compounds could serve as alternative treatments for inflammatory disorders.

The biological activities of this compound are attributed to its ability to interact with multiple biological pathways:

- Cancer Cell Apoptosis : The compound induces apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

- Anti-inflammatory Pathways : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators derived from arachidonic acid.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity in lung cancer cell lines with IC50 values below 10 μM. |

| Study B | Showed potent antibacterial activity against E. coli with an MIC value of 15 μg/mL. |

| Study C | Reported anti-inflammatory effects in a mouse model with a reduction in paw edema by 50% compared to control groups. |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3-(1H-indol-3-yl)-1H-pyrazol-5-amine exhibit promising anticancer properties. For instance, a study synthesized a series of compounds based on this structure and evaluated their efficacy against breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives significantly inhibited cell viability, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6l | MCF-7 | 15 | Apoptosis induction |

| 6p | MCF-7 | 20 | Cell cycle arrest |

| 6r | MCF-7 | 10 | Inhibition of angiogenesis |

1.2 Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In vitro assays showed that some derivatives exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Organic Synthesis

2.1 Versatile Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis. It can participate in various reactions to form complex heterocyclic compounds. For instance, it can react with arylglyoxals in domino reactions to produce pyrazolo-fused compounds, which are useful in developing pharmaceuticals .

Table 2: Synthetic Applications of this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Domino reaction with arylglyoxals | Pyrazolo-fused compounds | 75 |

| Multi-component reactions | Indolin derivatives | 85 |

| Reaction with electrophiles | Diverse heterocycles | Variable |

Material Science

3.1 Development of Functional Materials

The unique structure of this compound allows it to be incorporated into functional materials for various applications. Research has shown that it can be used in the synthesis of metal-organic frameworks (MOFs) which have applications in catalysis and gas storage .

Case Studies

Case Study 1: Anticancer Evaluation

In a detailed study, researchers synthesized several derivatives of this compound and tested them against MCF-7 breast cancer cells using the MTT assay. The study found that specific modifications to the indole and pyrazole moieties significantly enhanced anticancer activity, demonstrating the importance of structural variations in drug design .

Case Study 2: Synthesis of Heterocycles

Another investigation focused on the use of this compound in multi-component reactions leading to the formation of diverse heterocycles. The results indicated high yields and efficiency, showcasing its utility as a synthetic intermediate in organic chemistry .

Comparaison Avec Des Composés Similaires

Inhibitory Potency

- Thrombin Inhibition : Substituents at the pyrazole C3 position significantly impact activity. Chlorophenyl derivatives (e.g., 3-(3-chlorophenyl)-1H-pyrazol-5-amine) show higher thrombin inhibition (IC50 = 0.8 µM) than methyl or methoxy-substituted analogues due to enhanced hydrophobic interactions .

Physicochemical Properties

| Property | 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine | 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.25 | 197.63 | 173.20 |

| LogP (Predicted) | 2.1 | 2.8 | 1.5 |

| Hydrogen Bond Donors | 3 | 2 | 2 |

| Solubility (Water) | Low | Moderate | High |

| Melting Point (°C) | 245–247 (decomp.) | 198–200 | 162–164 |

Key Observations :

- The indole derivative’s higher molecular weight and logP contribute to lower aqueous solubility, limiting bioavailability without formulation aids.

- Methyl-phenyl analogues exhibit better solubility but reduced bioactivity due to weaker enzyme binding .

Méthodes De Préparation

Condensation of Indole Derivatives with Pyrazole Precursors

- The starting materials often include 3-substituted indoles or indole-3-carbaldehyde derivatives.

- These are reacted with hydrazine or hydrazine derivatives to form the pyrazole ring.

- Cyclization typically occurs under reflux conditions in polar solvents such as ethanol or DMF.

- Catalysts such as acid catalysts or transition metal catalysts may be employed to enhance reaction rates.

Buchwald–Hartwig Amination

- Aminopyrazole derivatives are used as intermediates.

- The Buchwald–Hartwig cross-coupling reaction enables the introduction of the amino group at the pyrazole ring.

- This palladium-catalyzed reaction couples aryl halides with amines under mild conditions.

- It is advantageous for producing high-purity amine-substituted pyrazoles.

Suzuki Coupling and Oxidation Reactions

- Suzuki coupling is used to attach aryl groups to pyrazole rings, allowing for the introduction of the indole moiety.

- Subsequent oxidation steps, such as Dess–Martin periodinane oxidation, may be applied to modify functional groups on the pyrazole or indole rings.

- These multistep approaches enable fine-tuning of the molecular structure and functionalization.

Reaction Conditions and Optimization

- Typical solvents: Ethanol, DMF, DMSO.

- Temperature: Reflux or controlled heating (80–120 °C).

- Catalysts: Palladium complexes for cross-coupling; acid catalysts for condensation.

- Reaction times: Several hours to overnight, depending on the step.

Optimization focuses on maximizing yield (often above 70%) and purity, minimizing side reactions, and facilitating scale-up.

Data Table: Key Preparation Parameters

| Step | Reaction Type | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Condensation | Indole-3-carbaldehyde + Hydrazine | Acid catalyst or none | Ethanol | Reflux | 60-75 | Formation of pyrazole ring |

| 2 | Buchwald–Hartwig Amination | Aminopyrazole + Aryl halide | Pd catalyst, base (e.g., NaOtBu) | Toluene | 80-100 °C | 70-85 | Amination at pyrazole 5-position |

| 3 | Suzuki Coupling | Pyrazole halide + Indolyl boronic acid | Pd catalyst, base (e.g., K2CO3) | DMF/H2O | 80-100 °C | 65-80 | Attachment of indole moiety |

| 4 | Oxidation (if applicable) | Intermediate compound | Dess–Martin periodinane | DCM | Room temp | 75-90 | Functional group modification |

Research Findings and Notes

- The condensation method is straightforward but may require purification to remove side products.

- Buchwald–Hartwig amination provides a robust method for introducing the amino group with high regioselectivity and yield.

- Suzuki coupling allows modular synthesis, enabling structural diversity by varying the indole or pyrazole substituents.

- The amino group on the pyrazole ring is reactive and allows further derivatization for biological activity enhancement.

- These methods have been employed in the synthesis of analogues with potential biological activities, including endothelin-1 antagonism and anticancer properties.

Q & A

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry and tautomeric forms (e.g., pyrazole ring protons resonate at δ 6.5–7.5 ppm, while indole NH appears at δ ~10 ppm) .

- IR Spectroscopy : Identify NH stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ for C10H9N4 at m/z 201.08) .

How can researchers design experiments to evaluate the antioxidant efficacy of derivatives like pyrazolo[1,5-a]pyrimidines?

Advanced Research Question

- DPPH Assay : Measure radical scavenging activity by monitoring absorbance decay at 517 nm .

- Cellular Antioxidant Models : Use HepG2 or RAW264.7 cells to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA) .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-donating groups on pyrimidine enhance activity) .

What computational methods are suitable for studying reaction mechanisms in pyrazolo-triazine formation?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states and activation energies for cyclization steps (e.g., B3LYP/6-31G* level) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

- Docking Studies : Predict binding affinities of derivatives to antioxidant enzymes (e.g., SOD or catalase) .

How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced Research Question

- Single-Crystal Analysis : Determine bond lengths/angles (e.g., pyrazole ring planarity, dihedral angles between indole and pyrazole) .

- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., NH···N or NH···O) influencing stability .

- Tautomer Discrimination : Differentiate between 1H- and 2H-pyrazole tautomers via electron density maps .

What strategies ensure regioselective functionalization of the pyrazole ring during derivatization?

Advanced Research Question

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution .

- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-arylation at the 4-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient pyrazole C3 .

How can NMR and computational modeling study tautomeric equilibria in pyrazole-amine derivatives?

Advanced Research Question

- Variable Temperature NMR : Monitor chemical shift changes to detect tautomer populations (e.g., 1H vs. 2H-pyrazole forms) .

- pKa Calculations : Predict tautomer stability using software (e.g., ACD/Labs) based on protonation states .

- MD Simulations : Model solvent and temperature effects on equilibrium dynamics .

What factors influence the stability of this compound under storage?

Basic Research Question

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole moiety .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrazole ring .

- Oxygen Exposure : Purge storage containers with argon to inhibit oxidation of NH groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.